![molecular formula C19H18ClN3O3 B5750151 N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-phenoxyacetamide](/img/structure/B5750151.png)
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-phenoxyacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-phenoxyacetamide, commonly known as OXA-239, is a chemical compound with potential applications in scientific research. OXA-239 belongs to the class of oxadiazole derivatives, which are known for their diverse pharmacological activities.
作用机制
The exact mechanism of action of OXA-239 is not fully understood, but it is believed to act on multiple targets in the brain. OXA-239 has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This results in increased levels of acetylcholine in the brain, which is associated with improved cognitive function. OXA-239 also has antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
OXA-239 has been found to have a number of biochemical and physiological effects in animal models. Studies have shown that OXA-239 can reduce oxidative stress and inflammation in the brain, which are associated with neurodegenerative diseases such as Alzheimer's disease. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, OXA-239 has been shown to have a low toxicity profile, making it a promising candidate for further research.
实验室实验的优点和局限性
One of the main advantages of using OXA-239 in lab experiments is its neuroprotective and cognitive-enhancing effects. This makes it a useful tool for studying the mechanisms underlying neurodegenerative diseases and cognitive impairment. Additionally, OXA-239 has a low toxicity profile, which makes it a safer alternative to other compounds that may have adverse effects on animal models. However, one limitation of OXA-239 is its relatively low potency compared to other compounds with similar pharmacological activities. This may limit its usefulness in certain experimental settings.
未来方向
There are several potential future directions for research on OXA-239. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. Further studies are needed to determine the optimal dosage and administration route for OXA-239 in humans. Another area of interest is its potential as a cognitive enhancer in healthy individuals. Studies are needed to determine the long-term effects of OXA-239 on cognitive function and whether it can be used to enhance cognitive performance in healthy individuals. Finally, further research is needed to fully understand the mechanism of action of OXA-239 and its potential interactions with other compounds.
合成方法
OXA-239 can be synthesized using a multi-step process involving the reaction of 4-chlorobenzyl chloride with hydrazine hydrate to form 4-chlorobenzyl hydrazine. The resulting compound is then reacted with ethyl 2-phenoxyacetate in the presence of sodium ethoxide to obtain the intermediate product, which is subsequently treated with chloroacetyl chloride and triethylamine to form the final product, OXA-239.
科学研究应用
OXA-239 has been studied for its potential applications in scientific research, particularly in the field of neuroscience. Studies have shown that OXA-239 exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
属性
IUPAC Name |
N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-ethyl-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3/c1-2-23(18(24)13-25-16-6-4-3-5-7-16)12-17-21-19(22-26-17)14-8-10-15(20)11-9-14/h3-11H,2,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFDDKSFAQFGLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=NC(=NO1)C2=CC=C(C=C2)Cl)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

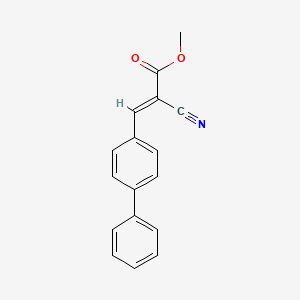

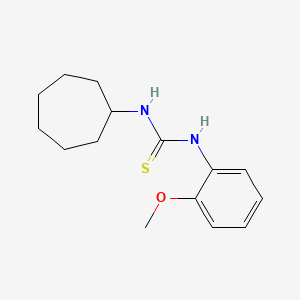
![N~1~-(3-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5750083.png)
![4-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile](/img/structure/B5750094.png)
![3,5-dimethyl-N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5750102.png)
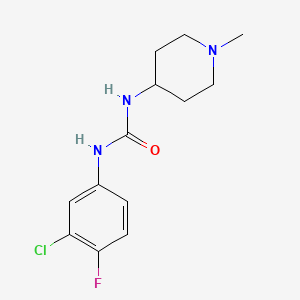
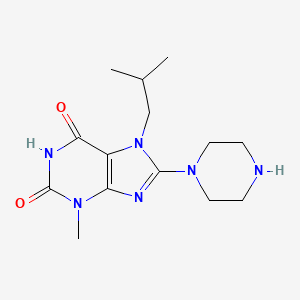
![2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5750126.png)
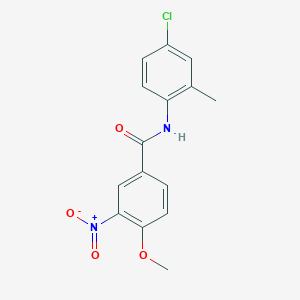
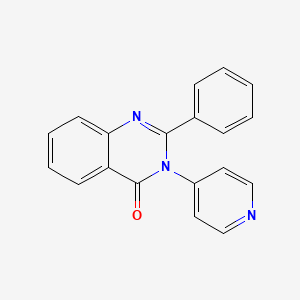
![4-isopropyl-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5750145.png)
methyl]-1,2,5-oxadiazol-3-amine](/img/structure/B5750149.png)
![2-[(4-methyl-2-oxo-8-propionyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5750152.png)